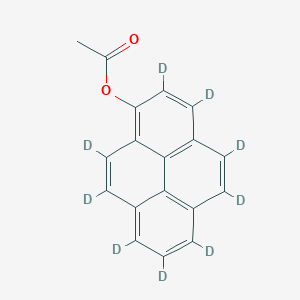
1-Pyrenol-d9 Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrenol-d9 Acetate is a deuterated derivative of 1-Pyrenol, a compound known for its applications in various fields of scientific research. The molecular formula of this compound is C18H3D9O2, and it has a molecular weight of 269.34 . This compound is particularly useful in proteomics research due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental setups .
Métodos De Preparación
The synthesis of 1-Pyrenol-d9 Acetate involves the acetylation of 1-Pyrenol-d9. The general synthetic route includes the reaction of 1-Pyrenol-d9 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Análisis De Reacciones Químicas
1-Pyrenol-d9 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: Reduction reactions can convert it back to 1-Pyrenol-d9.
Substitution: Electrophilic aromatic substitution reactions can occur at the 1, 3, 6, and 8 positions of the pyrene nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Pyrenol-d9 Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which provides clear and distinct signals.
Biology: In proteomics, it is used to study protein interactions and modifications.
Medicine: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 1-Pyrenol-d9 Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and other biomolecules, allowing researchers to track and analyze their behavior and interactions. The deuterium labeling provides a unique signature that can be detected using various analytical techniques, making it a valuable tool in studying complex biological processes .
Comparación Con Compuestos Similares
1-Pyrenol-d9 Acetate can be compared with other deuterated pyrene derivatives, such as:
1-Pyrenol-d10: Similar in structure but with an additional deuterium atom.
1-Pyrenol-d8: Lacks one deuterium atom compared to this compound.
1-Pyrenol: The non-deuterated form, which is less useful in NMR studies due to overlapping signals.
The uniqueness of this compound lies in its specific deuterium labeling, which provides a balance between stability and detectability in various analytical applications .
Propiedades
Fórmula molecular |
C18H12O2 |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl) acetate |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
XMAPHCGFUPXIEN-JGBJNMEESA-N |
SMILES isomérico |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])OC(=O)C)[2H])[2H])[2H] |
SMILES canónico |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


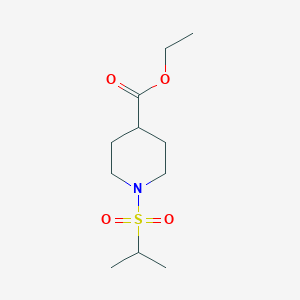
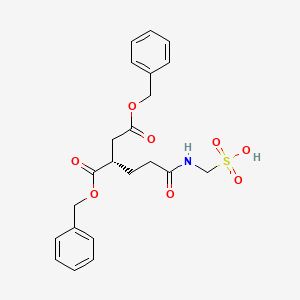
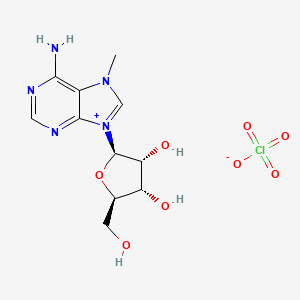
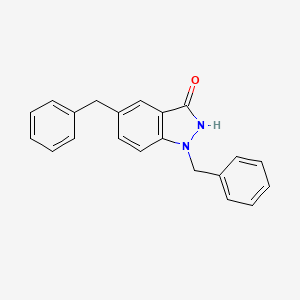
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

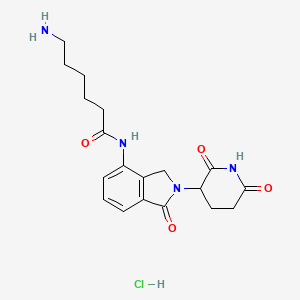
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
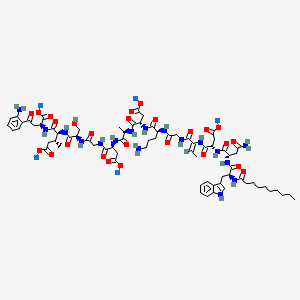
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
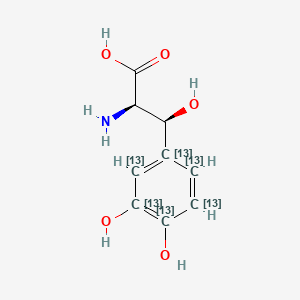
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
